6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method allows for the formation of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign reagents and solvents, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with molecular targets such as sigma receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones: These compounds share a similar spirocyclic structure and are synthesized using similar methods.
Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones: These derivatives also feature spirocyclic rings and have applications in medicinal chemistry.
Uniqueness
6-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific combination of an isobenzofuran moiety with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
5-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |
InChI Key |
XGNBRECGBUPALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Br)C(=O)O2 |
Origin of Product |
United States |
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